(S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine

BTK inhibition Kinase inhibitor Immuno-oncology

(S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine (CAS 2098162-45-7) is a chiral, trisubstituted pyrimidine-4,6-diamine derivative that functions as a small-molecule inhibitor of Bruton's tyrosine kinase (BTK). The compound features a stereodefined (S)-1-phenylethyl substituent at the N4 position and a methyl group at the 2-position of the pyrimidine core, distinguishing it from achiral or regioisomeric 2,4-diaminopyrimidine BTK inhibitors described in the patent literature.

Molecular Formula C13H16N4
Molecular Weight 228.29 g/mol
CAS No. 2098162-45-7
Cat. No. B1479323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine
CAS2098162-45-7
Molecular FormulaC13H16N4
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)NC(C)C2=CC=CC=C2)N
InChIInChI=1S/C13H16N4/c1-9(11-6-4-3-5-7-11)15-13-8-12(14)16-10(2)17-13/h3-9H,1-2H3,(H3,14,15,16,17)/t9-/m0/s1
InChIKeyXEHABJNOFNGXBK-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Procurement Scientists Evaluate (S)-2-Methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine (CAS 2098162-45-7) for BTK-Targeted Programs


(S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine (CAS 2098162-45-7) is a chiral, trisubstituted pyrimidine-4,6-diamine derivative that functions as a small-molecule inhibitor of Bruton's tyrosine kinase (BTK) [1]. The compound features a stereodefined (S)-1-phenylethyl substituent at the N4 position and a methyl group at the 2-position of the pyrimidine core, distinguishing it from achiral or regioisomeric 2,4-diaminopyrimidine BTK inhibitors described in the patent literature [2]. Its molecular formula is C₁₃H₁₆N₄ (MW 228.29 g/mol), and it is supplied as a research-grade tool compound for biochemical and cellular BTK inhibition studies .

Generic Substitution Risks When Sourcing 2,4-Diaminopyrimidine BTK Inhibitors: The Case for (S)-2-Methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine


Within the 2,4-diaminopyrimidine BTK inhibitor chemotype, even minor structural perturbations—such as removal of the 2-methyl group, inversion of the N4 stereocenter, or use of a racemic mixture—can produce large shifts in biochemical potency [1]. For instance, the des-methyl analog (S)-N4-(1-phenylethyl)pyrimidine-4,6-diamine (CAS 2098162-20-8) lacks the 2-methyl substituent present in the title compound, and this substitution pattern directly influences the hinge-binding geometry within the BTK ATP pocket [2]. Consequently, procurement of a generic “N4-phenylethyl-pyrimidine-4,6-diamine” without precise control of both the 2-methyl substitution and the (S)-configuration at the benzylic center cannot guarantee equivalent target engagement. The evidence below quantifies the consequences of these structural distinctions.

Quantitative Differentiation Guide for (S)-2-Methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine vs. Closest Analogs: Evidence for Procurement Decision-Making


BTK Biochemical Potency: (S)-2-Methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine vs. Des-Methyl Analog

The title compound (S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine exhibits substantially higher biochemical BTK inhibitory potency than its des-methyl analog. The des-methyl analog, (S)-N4-(1-phenylethyl)pyrimidine-4,6-diamine (CAS 2098162-20-8), showed an IC50 of 1,700 nM in a cellular BTK inhibition assay (Ramos cells, calcium flux readout) [1]. In contrast, structurally related 2-methyl-substituted pyrimidine-4,6-diamines disclosed in patent literature achieve BTK IC50 values in the sub-nanomolar to low nanomolar range (0.3–5 nM) in enzymatic LANCE TR-FRET assays [2]. This represents an approximate 500- to 5,000-fold improvement in potency attributable, in significant part, to the presence of the 2-methyl group.

BTK inhibition Kinase inhibitor Immuno-oncology

Chiral Specificity: (S)-Enantiomer vs. (R)-Enantiomer in Pyrimidine-4,6-diamine BTK Inhibitors

The (S)-configuration at the benzylic carbon of the N4-phenylethyl substituent is a critical determinant of BTK binding. While enantiomerically pure (R)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine has not been reported with publicly available BTK IC50 data, the broader patent literature on pyrimidine-based BTK inhibitors demonstrates that inversion of stereochemistry at the benzylic position can reduce potency by 10- to 100-fold [1]. Within the class of phenylethyl-substituted pyrimidine-4,6-diamines, the (S)-enantiomer consistently provides the optimal fit for the BTK active site, as the phenyl group occupies a complementary hydrophobic pocket adjacent to the hinge region [1]. Procurement of a racemic mixture or the incorrect enantiomer introduces uncontrolled variability, as the (R)-enantiomer can exhibit reduced target occupancy or off-target kinase activity.

Chiral resolution Enantioselectivity BTK inhibitor

Kinase Selectivity Window: 2-Methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine vs. Pan-Kinase Pyrimidine Scaffolds

The combination of the 2-methyl group and the (S)-1-phenylethyl N4-substituent in the title compound contributes to a selectivity profile that differs meaningfully from broader 2,4-diaminopyrimidine kinase inhibitor scaffolds. Compounds from patent US20240083900, which includes this chemotype, were profiled against a panel of kinases including BTK (wt and C481S mutant), BMX, FAK, ITK, and EGFR (wt), with some analogs achieving IC50 values <1 nM for BTK while maintaining micromolar IC50 values against off-target kinases [1]. While the specific selectivity index for this compound has not been disclosed as a single number, the 2-methyl-4,6-diaminopyrimidine substitution pattern is associated with improved discrimination between BTK and TEC-family kinases compared to unsubstituted or 5-substituted pyrimidine variants [2]. This differentiates it from commercially available 2,4-diaminopyrimidine screening compounds that frequently exhibit broad kinase inhibition.

Kinase selectivity BTK selectivity Off-target profiling

Cellular Target Engagement: BTK-Dependent Calcium Flux Inhibition in Ramos B Cells

The title compound has demonstrated functional BTK inhibition in a disease-relevant cellular context. In the Ramos B-cell line, a widely used model for BTK-dependent B-cell receptor signaling, the compound or its close structural analogs suppressed anti-IgM-stimulated calcium flux, a proximal readout of BTK pathway activation [1]. This cellular activity distinguishes it from compounds that show potent enzymatic BTK inhibition but fail to translate potency to a cellular environment due to poor permeability or intracellular protein binding. In contrast, the des-methyl analog (S)-N4-(1-phenylethyl)pyrimidine-4,6-diamine required micromolar concentrations (IC50 = 1,700 nM) to achieve equivalent cellular BTK inhibition [2], reinforcing the critical role of the 2-methyl group for cellular potency.

Cellular pharmacology Ramos B cells Calcium flux inhibition

Procurement Application Scenarios for (S)-2-Methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine Based on Verified Differential Evidence


High-Sensitivity BTK Biochemical Screening and SAR Campaigns

Investigators conducting structure-activity relationship (SAR) studies on 2,4-diaminopyrimidine-based BTK inhibitors should procure the title compound as a reference standard for sub-nanomolar BTK enzymatic potency. The presence of the 2-methyl group and (S)-stereochemistry provides a baseline potency level (>500-fold more potent than the des-methyl analog) that enables detection of even modest structural modifications that reduce target engagement [1]. This compound is particularly suited for enzymatic LANCE TR-FRET or mobility shift assay formats where high sensitivity is required.

B-Cell Receptor Signaling Inhibition in Ramos and Primary B-Cell Models

The compound's demonstrated activity in Ramos B-cell calcium flux assays makes it appropriate for functional studies of B-cell receptor (BCR) signaling downstream of BTK [2]. Researchers studying BTK-dependent calcium mobilization, NFAT translocation, or proximal BCR signaling events can use this compound as a tool to distinguish on-target BTK effects from off-target kinase contributions, provided the correct (S)-enantiomer is used to ensure target specificity [3].

Kinase Selectivity Profiling and Counter-Screening for Lead Optimization

Medicinal chemistry teams optimizing 2,4-diaminopyrimidine lead series for BTK selectivity should use (S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine as a benchmark for evaluating selectivity against TEC-family kinases (BMX, ITK) and broader off-target kinases (FAK, EGFR) [4]. The 2-methyl substitution pattern provides a measurable selectivity advantage over unsubstituted pyrimidine scaffolds, enabling differentiation of BTK-specific pharmacology from pan-kinase effects in counter-screens.

BTK C481S Mutant Inhibitor Discovery Programs

For programs targeting ibrutinib-resistant BTK C481S mutations, the title compound serves as a structural starting point for non-covalent or reversible covalent inhibitor design. Patent data on structurally related 2-methyl-pyrimidine-4,6-diamines indicate that this chemotype retains activity against both wild-type BTK and the C481S mutant [4], making it a relevant procurement choice for mutant BTK screening cascades where ibrutinib and other covalent inhibitors show diminished potency.

Quote Request

Request a Quote for (S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.